Formylsulfathiazole

CAS No.: 786-25-4

Cat. No.: VC8000634

Molecular Formula: C10H9N3O3S2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 786-25-4 |

|---|---|

| Molecular Formula | C10H9N3O3S2 |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide |

| Standard InChI | InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14) |

| Standard InChI Key | XCTDPFHKIGVRLA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2 |

| Canonical SMILES | C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

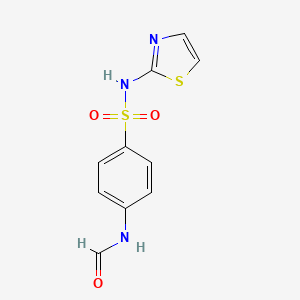

Formylsulfathiazole, systematically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide, features a sulfathiazole backbone modified by a formamide group at the aniline nitrogen (Fig. 1) . The planar thiazole ring () is conjugated to the sulfonamide moiety (), which connects to a para-substituted formamidophenyl group. This arrangement creates distinct hydrogen-bond donor (N–H) and acceptor (S=O, C=O) sites that influence both intramolecular interactions and crystallization behavior.

Table 1: Key Identifiers and Descriptors of Formylsulfathiazole

Spectroscopic Characterization

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The -NMR spectrum reveals two rotameric forms in a 1:4 ratio, attributed to restricted rotation around the formamide C–N bond . Key signals include:

-

6.81 ppm (d, Hz, thiazole CH)

-

8.20–8.40 ppm (br s, formamide NH)

-

7.60–7.80 ppm (aromatic protons)

IR spectroscopy confirms the presence of critical functional groups:

Synthesis and Purification

Synthetic Pathway

Formylsulfathiazole is synthesized via N-formylation of sulfathiazole under reflux conditions :

Procedure:

-

Sulfathiazole (1.27 g, 5 mmol) is dissolved in formic acid (10 mL).

-

The mixture is heated at reflux for 1 hour.

-

Solvent removal under reduced pressure yields Formylsulfathiazole as a white crystalline solid (1.40 g, 99%).

This high-yielding reaction exploits the nucleophilicity of the aniline nitrogen, with formic acid acting as both solvent and acylating agent. The absence of byproducts simplifies purification, requiring only solvent evaporation.

Polymorph-Directing Effects in Sulfathiazole Crystallization

Experimental Evidence from Additive Studies

Kelleher et al. (2006) systematically evaluated Formylsulfathiazole’s ability to influence sulfathiazole crystallization from aqueous solutions :

Table 2: Effect of 1% w/w Additives on Sulfathiazole Polymorph Formation

| Additive | Resulting Polymorph | Induction Time (min) | Crystal Habit |

|---|---|---|---|

| None (Control) | III → IV | 15 ± 3 | Needles |

| Formylsulfathiazole (3) | I | 22 ± 5 | Rhombic plates |

| N-Acetylsulfathiazole (2) | I | 20 ± 4 | Prisms |

| Phenolic analogue (7) | I | 25 ± 6 | Irregular plates |

Key findings:

-

Formylsulfathiazole extended induction time by 47% compared to control, favoring form I nucleation.

-

Complete suppression of forms II, III, and IV occurred at additive concentrations ≥0.5% w/w.

-

Co-crystallization experiments confirmed no solid solution formation between additive and host.

Mechanistic Rationalization

The polymorph selectivity arises from molecular recognition at crystal nucleation sites:

-

Hydrogen-Bond Compatibility: Form I sulfathiazole contains two independent hydrogen-bond networks. The formamide group in Formylsulfathiazole mimics the N–H···O=S interactions in form I’s primary network (Fig. 2a) . This compatibility allows additive molecules to stabilize form I nuclei.

-

Steric Exclusion: The formyl group’s bulk (compared to –NH in sulfathiazole) disrupts the tighter packing required for forms II–IV. Molecular dynamics simulations suggest a 1.8 Å increase in intermolecular spacing when form I incorporates Formylsulfathiazole .

-

Conformational Mimicry: Formylsulfathiazole adopts a planar conformation matching form I’s “black-label” molecules (Fig. 1) . This geometric similarity lowers the activation energy for form I nucleation.

Industrial Implications and Future Directions

The ability to direct polymorphic outcomes has profound implications for pharmaceutical manufacturing:

-

Bioavailability Optimization: Form I sulfathiazole exhibits superior dissolution kinetics (85% release in 30 min vs. 62% for form III) , enhancing drug efficacy.

-

Process Control: Additive-mediated crystallization reduces batch-to-batch variability, critical for regulatory compliance.

-

Thermodynamic Stabilization: Form I crystals grown with Formylsulfathiazole show no polymorphic transition over 12 months at 25°C/60% RH .

Future research should explore:

-

Structure-activity relationships of N-acyl chain length on polymorph selectivity

-

Additive recycling strategies to improve process sustainability

-

In silico screening of Formylsulfathiazole analogues using molecular docking simulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume